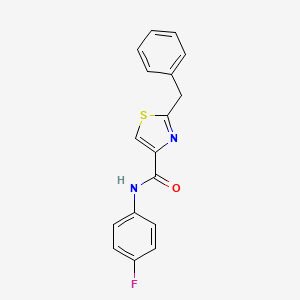

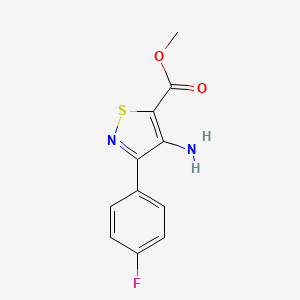

2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid is a chemical compound with the molecular formula C17H16FNO3 and a molecular weight of 301.31 . It falls under the category of succinamic acids.

Molecular Structure Analysis

The molecular structure of 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid consists of a benzyl group attached to a succinamic acid moiety, which in turn is attached to a 4-fluorophenyl group .Physical And Chemical Properties Analysis

The boiling point of 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid is 531.1ºC at 760 mmHg . The InChI Key is FWIQVBCMXHWGTN-UHFFFAOYSA-N .Scientific Research Applications

1. Anticancer and Antimicrobial Activities

- Anticancer Activity : Compounds containing the structure of 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide have demonstrated significant antitumor effects. For instance, some thiazole derivatives have shown the ability to inhibit the in vitro growth of human tumor cells, indicating their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).

- Antimicrobial Activity : These compounds have also been found effective against bacterial strains like Staphylococcus aureus and Bacillus subtilis, showcasing their antimicrobial potential (Palkar et al., 2017).

2. Kinase Inhibition and Anti-Proliferative Properties

- Kinase Inhibition : Synthesized derivatives of this chemical structure have shown kinase inhibition and anti-proliferative activity. They exhibit notable efficacy against cancer cell lines, suggesting their role in cancer treatment (Gaikwad et al., 2019).

- Anti-Proliferative Activity : The presence of certain electron-donating groups in these compounds has been correlated with higher anticancer activity, highlighting the significance of molecular structure in therapeutic efficacy.

3. Neurological Research Applications

- Orexin Receptor Antagonism : A compound structurally related to 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide, known as SB-649868, is a novel orexin 1 and 2 receptor antagonist. It has been studied for its potential in treating insomnia, demonstrating the broader implications of this chemical structure in neurological research (Renzulli et al., 2011).

4. Synthesis and Biological Screening for Antibacterial and Antifungal Activities

- Synthetic Methods : Efficient and effective protocols for synthesizing N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives have been developed, contributing to the broader field of chemical synthesis (Mhaske et al., 2011).

- Antibacterial and Antifungal Activities : These compounds have shown effectiveness against various bacterial and fungal strains, reinforcing their role in antimicrobial research.

Safety And Hazards

properties

IUPAC Name |

2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS/c18-13-6-8-14(9-7-13)19-17(21)15-11-22-16(20-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLSPKSCDWIOKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327046 |

Source

|

| Record name | 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820087 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide | |

CAS RN |

478042-51-2 |

Source

|

| Record name | 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2357170.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2357171.png)

![[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2357172.png)

![2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2357180.png)

![3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B2357185.png)

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2357188.png)

![Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2357190.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2357192.png)